ethyl 2-[(4-nitrobenzoyl)amino]benzoate
CAS No.:
Cat. No.: VC10885116
Molecular Formula: C16H14N2O5
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-[(4-nitrobenzoyl)amino]benzoate -](/images/structure/VC10885116.png)
Specification
Molecular Formula | C16H14N2O5 |
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Molecular Weight | 314.29 g/mol |
IUPAC Name | ethyl 2-[(4-nitrobenzoyl)amino]benzoate |
Standard InChI | InChI=1S/C16H14N2O5/c1-2-23-16(20)13-5-3-4-6-14(13)17-15(19)11-7-9-12(10-8-11)18(21)22/h3-10H,2H2,1H3,(H,17,19) |
Standard InChI Key | JZWBZRKMYFWJPY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s structure comprises three key components:
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Ethyl benzoate moiety: A benzene ring esterified with an ethoxy group at the para position.
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Amide linkage: Connects the benzoate group to the 4-nitrobenzoyl subunit, enhancing stability and enabling hydrogen-bonding interactions.
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4-Nitrobenzoyl group: A nitro group (-NO₂) at the para position of the benzoyl ring, conferring strong electron-withdrawing effects that influence electronic distribution and reactivity.
Table 1: Comparative Molecular Properties of Ethyl 2-[(4-Nitrobenzoyl)Amino]Benzoate and Analogous Compounds
Property | Ethyl 2-[(4-Nitrobenzoyl)Amino]Benzoate (Hypothetical) | Ethyl 2-[(4-Chloro-3-Nitrobenzoyl)Amino]Benzoate | Ethyl 2-[(2-Chloro-4-Nitrobenzoyl)Amino]Benzoate |
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Molecular Formula | C₁₆H₁₃N₂O₅ | C₁₆H₁₃ClN₂O₅ | C₁₆H₁₃ClN₂O₅ |
Molecular Weight (g/mol) | 325.29 | 348.74 | 348.74 |
Key Functional Groups | Nitro, amide, ester | Nitro, chloro, amide, ester | Nitro, chloro, amide, ester |
Predicted LogP | ~2.1 | 2.8 | 2.7 |
The absence of chloro or methoxy substituents in the target compound likely reduces its lipophilicity compared to analogs, as evidenced by the lower predicted LogP value.
Spectroscopic Characterization
While experimental data for ethyl 2-[(4-nitrobenzoyl)amino]benzoate are unavailable, its characterization would likely involve:
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¹H NMR: Distinct signals for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), aromatic protons (δ 7.5–8.5 ppm), and amide NH (δ 10–11 ppm).
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IR Spectroscopy: Strong absorptions for ester C=O (~1720 cm⁻¹), amide C=O (~1680 cm⁻¹), and nitro NO₂ (~1520, 1350 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z 325.29 (M⁺) with fragmentation patterns reflecting loss of ethoxy (─OEt, m/z 279.24) and nitro groups (─NO₂, m/z 279.24).
Synthesis and Reaction Pathways
Synthetic Routes
The compound can be synthesized via a two-step protocol analogous to chloro-substituted derivatives:
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Amidation: React 2-aminobenzoic acid with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form 2-[(4-nitrobenzoyl)amino]benzoic acid.
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Esterification: Treat the intermediate with ethanol in the presence of sulfuric acid to yield the final ester.
Chemical Reactivity
The nitro group directs electrophilic substitution to the meta position, while the amide linkage participates in hydrolysis under acidic or basic conditions:
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Hydrolysis: Heating with aqueous NaOH yields 2-[(4-nitrobenzoyl)amino]benzoic acid and ethanol.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming ethyl 2-[(4-aminobenzoyl)amino]benzoate, a potential intermediate for pharmaceuticals.
Biological and Industrial Applications
Antimicrobial Activity
Structurally related nitrobenzoyl-amino benzoates exhibit antibacterial properties by inhibiting bacterial RNA polymerase. For example, ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate shows MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The target compound, lacking chloro substituents, may display moderated activity due to reduced electrophilicity.
Material Science Applications
The aromatic and amide groups confer thermal stability, making such compounds candidates for high-performance polymers. For instance, polyamides derived from similar nitrobenzoyl-amino benzoates exhibit glass transition temperatures (Tg) exceeding 200°C.
Comparison with Structural Analogs
Chloro-Substituted Derivatives
Chloro groups enhance lipophilicity and antibacterial potency but increase toxicity risks. Ethyl 2-[(4-nitrobenzoyl)amino]benzoate, without chloro substituents, may offer a safer profile for pharmaceutical applications.
Methoxy-Substituted Derivatives
Methoxy groups (e.g., in ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate) improve solubility but reduce electrophilic reactivity. The target compound’s nitro group balances solubility and reactivity for diverse applications.
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